![molecular formula C16H24N4O8 B12781735 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-64-6](/img/structure/B12781735.png)
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin class of peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin, including Dipeptidyl Polyoxin L analog, have been developed to improve the pharmacokinetic properties and enhance the biological activity of the parent compound .
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the synthesis of carbocyclic polyoxin C analogs, which involves the use of acylnitroso-derived hetero-Diels-Alder cycloadducts . The reaction conditions often include the use of palladium-catalyzed hydrogenation and various peptide coupling techniques .
Industrial Production Methods
Industrial production of Dipeptidyl Polyoxin L analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the fermentation of Streptomyces species to produce the initial polyoxin compounds, followed by chemical modifications to obtain the desired analog .
化学反応の分析
Types of Reactions
Dipeptidyl Polyoxin L analog undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, dicyclohexylcarbodiimide (DCC) for peptide coupling, and various oxidizing agents for introducing oxygen atoms .
Major Products Formed
The major products formed from these reactions include various analogs of polyoxin with enhanced antifungal activity and improved pharmacokinetic properties .
科学的研究の応用
Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptidyl nucleoside synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting chitin synthase and its potential as an antifungal agent.
Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases.
作用機序
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungi . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the formation of chitin .
類似化合物との比較
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced pharmacokinetic properties and increased antifungal activity compared to other polyoxin analogs . While polyoxin B and D are also effective chitin synthase inhibitors, Dipeptidyl Polyoxin L analog has been specifically designed to improve cellular uptake and metabolic stability . Nikkomycin Z, another related compound, shares a similar mechanism of action but differs in its chemical structure and spectrum of activity .
特性
CAS番号 |
86632-64-6 |
|---|---|
分子式 |
C16H24N4O8 |
分子量 |
400.38 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N4O8/c1-2-3-4-7(17)13(24)19-9(15(25)26)12-10(22)11(23)14(28-12)20-6-5-8(21)18-16(20)27/h5-7,9-12,14,22-23H,2-4,17H2,1H3,(H,19,24)(H,25,26)(H,18,21,27)/t7-,9-,10-,11+,12?,14+/m0/s1 |
InChIキー |
MJLANALQVVJGQU-ZYUTXBQYSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
正規SMILES |
CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


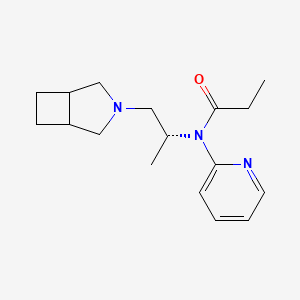
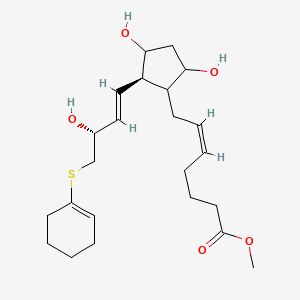
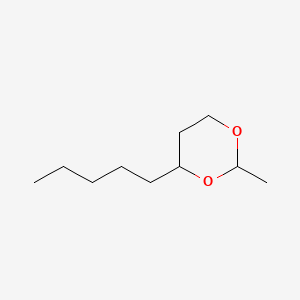
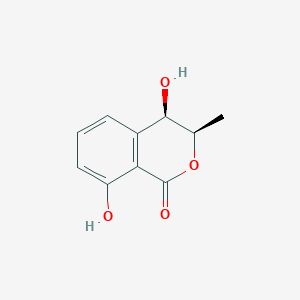
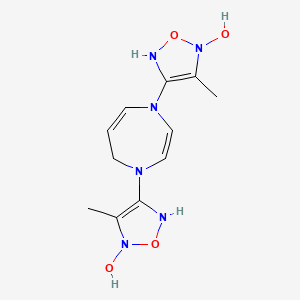
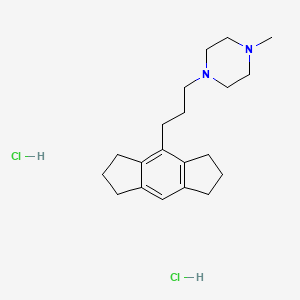

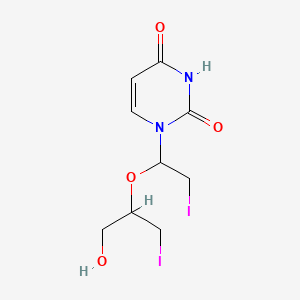
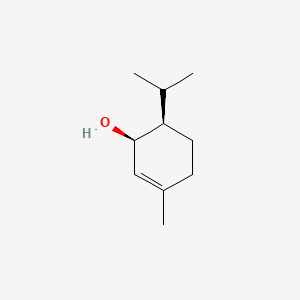
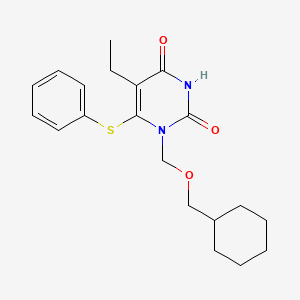



![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
